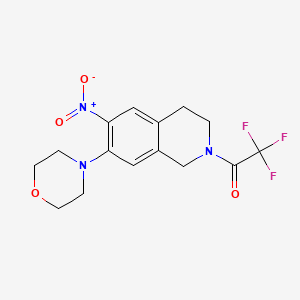
2,2,2-Trifluoro-1-(7-morpholino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, morpholine, and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the isoquinoline core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated precursor reacts with morpholine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoroacetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Hydroxylated Derivatives: Oxidation introduces hydroxyl groups.
Substituted Derivatives: Nucleophilic substitution yields various substituted products.
科学研究应用
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial processes.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that bind to active sites of enzymes, inhibiting their activity.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethan-1-one
- 2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one
- 2,2,2-Trifluoro-1-morpholinoethanone
Uniqueness
2,2,2-Trifluoro-1-[7-(morpholin-4-yl)-6-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one is unique due to the combination of its trifluoromethyl, morpholine, and nitro groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in research and industry.
属性
分子式 |
C15H16F3N3O4 |
|---|---|
分子量 |
359.30 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(7-morpholin-4-yl-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)14(22)20-2-1-10-7-13(21(23)24)12(8-11(10)9-20)19-3-5-25-6-4-19/h7-8H,1-6,9H2 |
InChI 键 |
AJDHAMHYCWCNTQ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])N3CCOCC3)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


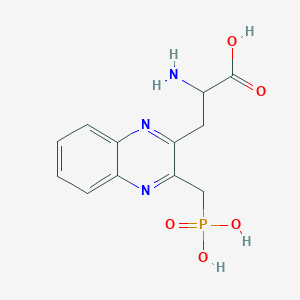
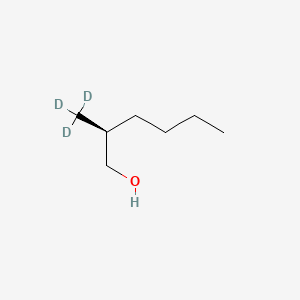

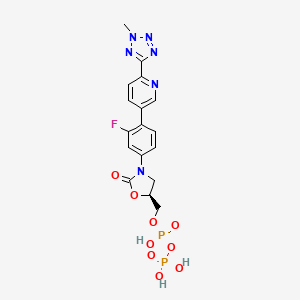
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
![tert-butyl-diphenyl-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13443466.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylicacid](/img/structure/B13443472.png)
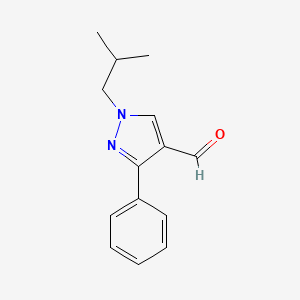

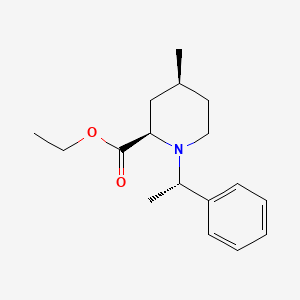

![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)
![3-(((1R,5S)-9-(Benzo[b]thiophen-2-yl)-8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)methyl)benzonitrile](/img/structure/B13443510.png)
